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Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that was
investigated for the treatment of various solid tumors, including soft tissue sarcoma. As a 2-
nitroimidazole prodrug, evofosfamide is designed to be selectively activated under the hypoxic
conditions prevalent in many tumor microenvironments. In the presence of low oxygen levels,
evofosfamide is reduced, leading to the release of its active cytotoxic effector, bromo-
isophosphoramide mustard (Br-IPM).[1] Br-IPM is a potent DNA alkylating agent that forms
interstrand crosslinks, inducing DNA damage and subsequent cell death.[1] This targeted
activation mechanism was intended to spare healthy, well-oxygenated tissues and deliver a
concentrated cytotoxic payload to the more aggressive, hypoxic regions of tumors.

Preclinical studies in various cancer models, including soft tissue sarcoma xenografts,
demonstrated the potential of evofosfamide as both a monotherapy and in combination with
conventional chemotherapies like doxorubicin.[2] However, despite promising preclinical and
early-phase clinical results, the pivotal Phase Il clinical trial (TH-CR-406/SARC021) of
evofosfamide in combination with doxorubicin for the first-line treatment of advanced soft
tissue sarcoma did not meet its primary endpoint of improving overall survival.[3] Consequently,
the clinical development of evofosfamide for this indication was discontinued.
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These application notes provide a summary of the available preclinical data on evofosfamide
in soft tissue sarcoma xenograft models, including quantitative efficacy data and detailed
experimental protocols, to serve as a resource for researchers in the field.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of
evofosfamide in soft tissue sarcoma xenograft models.

Table 1: Efficacy of Evofosfamide (TH-302) as a Monotherapy and in Combination with
Doxorubicin in a HT1080 Fibrosarcoma Xenograft Model

Tumor Growth Inhibition

Treatment Group Dosing Schedule
(TGI) (%)
50 mg/kg, i.p., QDx5 for 2
Evofosfamide okg.1p- Q 20
weeks
Evofosfamide 100 mg/kg, i.p., Q7Dx2 75

Doxorubicin: 4 mg/kg, i.v.,
Doxorubicin + Evofosfamide Q7Dx2; Evofosfamide: 50 106

mg/kg, i.p., QDx5 for 2 weeks

Data extracted from Sun et al., 2012.

Table 2: Efficacy of Multimodal Therapy Including Evofosfamide in a KP Mouse Model of
Undifferentiated Pleomorphic Sarcoma
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Treatment Group

Dosing Schedule

Tumor Growth Inhibition
(TGI) (%) at Day 14

Evofosfamide Not specified 12
DC101 (VEGF-A inhibitor) Not specified 44
Doxorubicin Not specified 41
] - 50-61 (range for bimodality
DC101 + Evofosfamide Not specified )
therapies)
. -~ 50-61 (range for bimodality
DC101 + Doxorubicin Not specified )
therapies)
) o - 50-61 (range for bimodality
Evofosfamide + Doxorubicin Not specified }
therapies)
DC101 + Evofosfamide + -~
Not specified 83

Doxorubicin

Data extracted from Yoon et al., 2016.

Table 3: Survival and Tumor Growth in a Rhabdomyosarcoma Patient-Derived Xenograft (PDX)
Model Treated with Evofosfamide (TH-302)

Treatment Group

Median Overall Survival
(days)

Significance vs. Control

Control ~20 -

Doxorubicin ~20 Not significant
Evofosfamide ~35 p=0.0019
Evofosfamide + Doxorubicin ~38 p=0.0046

Data extracted from O'Donnell et al., 2021. Tumor growth was significantly delayed in the

evofosfamide and combination therapy groups compared to control and doxorubicin alone.

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://www.benchchem.com/product/b1684547?utm_src=pdf-body
https://www.benchchem.com/product/b1684547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

General Protocol for Establishing Soft Tissue Sarcoma
Xenografts

This protocol provides a general framework for establishing subcutaneous soft tissue sarcoma
xenografts in immunocompromised mice. Specific cell lines and mouse strains may vary
depending on the sarcoma subtype being studied.

Materials:

Soft tissue sarcoma cell line (e.g., HT1080 fibrosarcoma, SK-LMS-1 leiomyosarcoma) or
patient-derived tumor tissue

e Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks
old

 Sterile cell culture medium (e.g., DMEM, RPMI-1640)

o Matrigel (optional, can improve tumor take rate)

» Sterile PBS

e Trypsin-EDTA

o Syringes and needles (27-30 gauge)

 Calipers for tumor measurement

e Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:

o Cell Culture: Culture the chosen soft tissue sarcoma cell line in the appropriate medium
supplemented with fetal bovine serum and antibiotics under standard cell culture conditions
(37°C, 5% CO2).
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e Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and
detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the
cell suspension.

o Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium
at a concentration of 1 x 10"7 to 5 x 10”7 cells/mL. For some models, resuspending the cells
in a 1:1 mixture of medium and Matrigel can enhance tumor establishment. Keep the cell
suspension on ice until injection.

e Subcutaneous Injection: Anesthetize the mice according to approved institutional protocols.
Inject 100-200 pL of the cell suspension subcutaneously into the flank of each mouse.

o For Patient-Derived Xenografts (PDX): Freshly obtained patient tumor tissue is minced into
small fragments (2-3 mm) and surgically implanted into a subcutaneous pocket on the flank
of an anesthetized mouse.

e Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are
palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
Tumor volume can be calculated using the formula: (Length x Width"2) / 2.

o Randomization: When tumors reach a predetermined size (e.g., 100-200 mm?), randomize
the mice into different treatment groups.

Protocol for Evofosfamide and Doxorubicin Treatment in
Xenograft Models

This protocol outlines a representative treatment schedule for evaluating the efficacy of
evofosfamide alone and in combination with doxorubicin.

Materials:
o Evofosfamide (TH-302)
o Doxorubicin

» Vehicle for drug formulation (e.g., sterile saline, 5% dextrose solution)
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e Mice bearing established soft tissue sarcoma xenografts
¢ Syringes and needles for injection

» Balance for weighing mice

Procedure:

e Drug Preparation:

o Prepare evofosfamide for intraperitoneal (i.p.) injection at the desired concentration (e.g.,
50 mg/kg) in a suitable vehicle.

o Prepare doxorubicin for intravenous (i.v.) injection at the desired concentration (e.g., 4
mg/kg) in sterile saline.

e Treatment Administration:

o Evofosfamide Monotherapy: Administer evofosfamide via i.p. injection according to the
planned schedule (e.g., daily for 5 days a week for 2 weeks).

o Doxorubicin Monotherapy: Administer doxorubicin via i.v. injection (typically through the tail
vein) according to the planned schedule (e.g., once a week for 2 weeks).

o Combination Therapy: Administer evofosfamide i.p. as per its schedule. Administer
doxorubicin i.v. at a specified time point relative to the evofosfamide dose (e.g., 2-4 hours
after evofosfamide administration).

e Monitoring:
o Continue to monitor tumor growth by caliper measurements 2-3 times per week.
o Monitor the body weight of the mice as an indicator of treatment toxicity.
o Observe the general health and behavior of the animals.

e Endpoint Analysis:
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o The study can be terminated when tumors in the control group reach a predetermined
maximum size or when the mice show signs of excessive toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weighing, histology, immunohistochemistry for hypoxia markers like pimonidazole, or
markers of DNA damage like yH2AX).

o Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor
volume of treated group / Mean tumor volume of control group)] x 100.

o For survival studies, monitor mice until a defined endpoint (e.g., tumor volume exceeding
a certain limit, or development of signs of morbidity) and plot Kaplan-Meier survival
curves.
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Caption: Mechanism of action of evofosfamide under normoxic and hypoxic conditions.
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Experimental Workflow
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Caption: General experimental workflow for evaluating evofosfamide in sarcoma xenograft
models.

Logical Relationship of Hypoxia-Targeted Therapy
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Caption: Rationale for combining hypoxia-activated and conventional therapies in solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Evofosfamide (TH-302) in Soft Tissue Sarcoma
Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1684547#evofosfamide-in-soft-tissue-
sarcoma-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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